molecular formula C17H14N2O3S3 B2641332 2-{[2,2'-bithiophene]-5-yl}-S-(4-cyanophenyl)-2-hydroxyethane-1-sulfonamido CAS No. 2097925-68-1

2-{[2,2'-bithiophene]-5-yl}-S-(4-cyanophenyl)-2-hydroxyethane-1-sulfonamido

Cat. No. B2641332
CAS RN: 2097925-68-1
M. Wt: 390.49
InChI Key: CHYLAXYRJGPIKO-UHFFFAOYSA-N
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Description

2,2’-Bithiophene is an organic compound and is the most common of the three isomers with formula (C4H3S)2 . 4-Cyanophenyl group is a common moiety in various chemical compounds .


Synthesis Analysis

The synthesis of compounds containing 2,2’-bithiophene and 4-cyanophenyl groups often involves catalytic reactions . For example, 4,7-Bis-(4′-cyano-biphenyl-4-yl)-[1,10]phenanthroline is synthesized from a palladium mediated coupling between 4-cyanobenzene boronic acid and 4,7-bis(4-bromophenyl)-[1,10]phenanthroline .


Molecular Structure Analysis

The molecular structure of compounds containing 2,2’-bithiophene and 4-cyanophenyl groups can be determined using various techniques such as FTIR, 1H and 13C NMR measurements, high-resolution mass spectrometry (HRMS) analysis, photoabsorption and fluorescence spectroscopy, cyclic voltammetry (CV) and density functional theory (DFT) calculations .


Chemical Reactions Analysis

Compounds containing 2,2’-bithiophene and 4-cyanophenyl groups can undergo various chemical reactions. For example, cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone allows rapid single-step sustainable syntheses of 4-cyanophenyl-2-hydrazinylthiazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds containing 2,2’-bithiophene and 4-cyanophenyl groups can vary. For instance, 2,2’-Bithiophene is a colorless solid, although commercial samples are often greenish .

Scientific Research Applications

Organic Electronics and Optoelectronics

The conjugated structure of bithiophene derivatives lends itself to applications in organic electronics. Researchers have explored their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. The compound’s unique combination of electron-donating and electron-withdrawing groups could enhance charge transport and light absorption properties .

Perovskite Solar Cells (PSCs)

Given the growing interest in perovskite solar cells, investigating hole-transport materials (HTMs) is crucial. The 2,2’-bithiophene core in this compound makes it a potential HTM candidate for PSCs. Computational studies using Density Functional Theory (DFT) and Time Dependent DFT (TD-DFT) have examined its suitability .

Catalysis and High-Pressure Reactions

The synthesis of novel bithiophene derivatives often involves catalytic reactions and high-pressure activation. Researchers have employed coupling, cycloaddition, and dihydroamination routes to obtain acetylene, butadiyne, isoxazole, triazole, pyrrole, benzene, and fluoranthene derivatives. These compounds may find applications in catalysis and materials science .

Materials Science and Polymer Blends

Bithiophene-based compounds contribute to the design of functional materials. Their incorporation into polymer blends can enhance mechanical, thermal, and electronic properties. Researchers explore their use in conductive polymers, sensors, and organic semiconductors .

Medicinal Chemistry and Drug Design

The bithiophene scaffold has attracted attention in medicinal chemistry. By modifying functional groups, researchers can tailor the compound for specific biological targets. Potential applications include anti-inflammatory agents, antimicrobial drugs, and anticancer therapies .

Photovoltaic Devices and Light Harvesting

The compound’s extended π-conjugation system makes it suitable for photovoltaic applications. Its absorption properties in the visible and near-infrared regions could enhance light harvesting efficiency. Researchers investigate its potential in dye-sensitized solar cells (DSSCs) and other photovoltaic devices .

Mechanism of Action

While the specific mechanism of action for “2-{[2,2’-bithiophene]-5-yl}-S-(4-cyanophenyl)-2-hydroxyethane-1-sulfonamido” is not available, compounds containing 2,2’-bithiophene and 4-cyanophenyl groups can have various mechanisms of action. For example, Crisaborole, a novel oxaborole, is efficacious in improving disease severity, reducing the risk of infection and reducing the signs and symptoms in patients 2 years old and older .

Safety and Hazards

Safety data sheets provide information on the safety and hazards of chemical compounds. For example, 2,2’-Bithiophene is considered hazardous by the 2012 OSHA Hazard Communication Standard . 4-Cyanophenyl isocyanate is also considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Research is ongoing to develop new structures containing 2,2’-bithiophene and 4-cyanophenyl motifs for various applications, including organic electronics . The synthesis, structure, analytical characterization, optical properties, and phase transition of these compounds are areas of active research .

properties

IUPAC Name

4-cyano-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S3/c18-10-12-3-5-13(6-4-12)25(21,22)19-11-14(20)15-7-8-17(24-15)16-2-1-9-23-16/h1-9,14,19-20H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYLAXYRJGPIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(CNS(=O)(=O)C3=CC=C(C=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2,2'-bithiophene]-5-yl}-S-(4-cyanophenyl)-2-hydroxyethane-1-sulfonamido

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